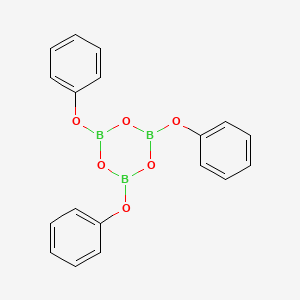

Triphenoxyboroxin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,4,6-Triphenoxyboroxin is an organoboron compound with the molecular formula C18H15B3O3. It is a white to almost white crystalline powder that is primarily used in organic synthesis and as a reagent in various chemical reactions. This compound is known for its stability and unique chemical properties, making it a valuable tool in both academic and industrial research.

准备方法

Synthetic Routes and Reaction Conditions: 2,4,6-Triphenoxyboroxin can be synthesized through the reaction of phenol with boron trioxide (B2O3) under controlled conditions. The reaction typically involves heating the reactants in a solvent such as toluene or xylene, followed by purification through recrystallization .

Industrial Production Methods: Industrial production of 2,4,6-Triphenoxyboroxin follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and advanced purification techniques to ensure the final product meets the required specifications for industrial applications .

化学反应分析

Types of Reactions: 2,4,6-Triphenoxyboroxin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form boronic acids.

Reduction: It can be reduced to form boron-containing compounds with lower oxidation states.

Substitution: It can participate in substitution reactions where the phenoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed.

Major Products:

Oxidation: Boronic acids.

Reduction: Boron hydrides.

Substitution: Various substituted boroxins depending on the reagents used.

科学研究应用

While the search results do not focus specifically on "Triphenoxyboroxine," they do provide information on boroxines and their applications in chemistry, medicine, and industry. Trimethoxyboroxine is mentioned as an organoboron compound with applications as an intermediate in synthesizing boron-containing compounds, in boron neutron capture therapy for cancer treatment, and as an electrolyte additive in lithium-ion batteries.

Here's a summary of boroxine chemistry and its applications, based on the provided search results:

Boroxine Chemistry: From Fundamental Studies to Applications

Boroxine chemistry has garnered attention because the boroxine formation reaction serves as a tool for constructing organized architectures . The reversible nature of this reaction can lead to new materials with structural organization through self-correction, and switchable properties can be achieved via the reaction's reversibility . Boroxines, particularly arylboroxines, have also found use in organic synthesis .

Structure and Lewis Acidity

Boroxine's chemical properties are of interest in creating new organic compounds . Boroxine has little aromatic character . Boroxine's Lewis acidity has been studied and demonstrated in materials science and in the construction of supramolecular structures .

Synthesis and Formation

The formation of boroxine is useful in the preparation of covalent organic frameworks . The relationship between enthalpy and entropy thermodynamic terms were obtained; this relationship represents the extent to which the entropic gain is decreased by the accompanying enthalpic loss, although a boroxine bearing an electron-donating group is enthalpically more stable than one bearing an electron-withdrawing substituent .

Utility of Boroxines as Reagents and Catalysts in Organic Synthesis

Boroxine can be used as an alternative compound to boronic acid for performing the Suzuki-Miyaura coupling reaction .

Trimethoxyboroxine Applications

- Synthesis: Used as an intermediate in the synthesis of boron-containing compounds and as a reagent in organic synthesis.

- Medicine: Explored for potential use in boron neutron capture therapy (BNCT) for cancer treatment.

- Industry: Used as an electrolyte additive in lithium-ion batteries to enhance performance and stability. Also used to create high-temperature resistant epoxy foams, plastic scintillators, and ultrafast wavelength shifters.

- Lithium-ion Batteries: Trimethoxyboroxine shows promise as an electrolyte additive in lithium-ion batteries.

作用机制

The mechanism by which 2,4,6-Triphenoxyboroxin exerts its effects involves the formation of stable boron-oxygen bonds. These bonds allow the compound to interact with various molecular targets, including enzymes and receptors. The pathways involved in these interactions are still under investigation, but it is believed that the compound can modulate the activity of certain enzymes and receptors, leading to its observed effects .

相似化合物的比较

2,4,6-Trimethylboroxine: Similar in structure but with methyl groups instead of phenoxy groups.

2,4,6-Trimethoxyboroxine: Contains methoxy groups instead of phenoxy groups.

Phenylboronic Acid: A simpler boron compound with one phenyl group and a boronic acid functional group.

Uniqueness: 2,4,6-Triphenoxyboroxin is unique due to its three phenoxy groups, which provide enhanced stability and reactivity compared to other boron compounds. This makes it particularly useful in complex organic synthesis and advanced material production .

属性

CAS 编号 |

7187-84-0 |

|---|---|

分子式 |

C18H15B3O6 |

分子量 |

359.7 g/mol |

IUPAC 名称 |

2,4,6-triphenoxy-1,3,5,2,4,6-trioxatriborinane |

InChI |

InChI=1S/C18H15B3O6/c1-4-10-16(11-5-1)22-19-25-20(23-17-12-6-2-7-13-17)27-21(26-19)24-18-14-8-3-9-15-18/h1-15H |

InChI 键 |

ZPVJTIGAPMDEQX-UHFFFAOYSA-N |

规范 SMILES |

B1(OB(OB(O1)OC2=CC=CC=C2)OC3=CC=CC=C3)OC4=CC=CC=C4 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。